5-Iodo-1,2,3,4-tetrahydronaphthalene

CAS No.: 56804-95-6

Cat. No.: VC4352440

Molecular Formula: C10H11I

Molecular Weight: 258.102

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56804-95-6 |

|---|---|

| Molecular Formula | C10H11I |

| Molecular Weight | 258.102 |

| IUPAC Name | 5-iodo-1,2,3,4-tetrahydronaphthalene |

| Standard InChI | InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |

| Standard InChI Key | FBCNACVFOFCZHW-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2I |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

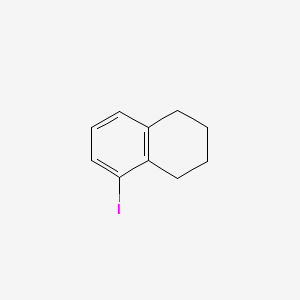

5-Iodo-1,2,3,4-tetrahydronaphthalene is systematically named 5-iodo-1,2,3,4-tetrahydronaphthalene under IUPAC nomenclature. Its structure consists of a partially saturated naphthalene backbone, with one fully hydrogenated cyclohexane ring fused to an aromatic benzene ring bearing an iodine atom at the fifth position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁I |

| Molecular Weight | 258.102 g/mol |

| CAS Registry Number | 56804-95-6 |

| InChIKey | FBCNACVFOFCZHW-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2I |

The iodine atom introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions and electrophilic substitutions .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are sparse, computational predictions provide insights into its behavior. The InChIKey and SMILES notations enable accurate modeling of its three-dimensional structure, which features a planar aromatic ring and a puckered cyclohexane moiety. Predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺ (148.6 Ų) and [M+Na]⁺ (154.4 Ų), aid in mass spectrometry characterization .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data on melting and boiling points remain unreported, but the compound’s physicochemical profile can be inferred from analogs:

| Property | Estimated Value |

|---|---|

| Boiling Point | ~250–270°C (extrapolated) |

| Density | ~1.5–1.7 g/cm³ |

| LogP (Partition Coeff.) | 3.499 (predicted) |

The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran.

| Hazard Category | GHS Pictogram | Precautionary Statements |

|---|---|---|

| Skin Irritation (Cat. 2) | GHS07 | P305+P351+P338 |

| Acute Toxicity (Oral) | Not classified | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume